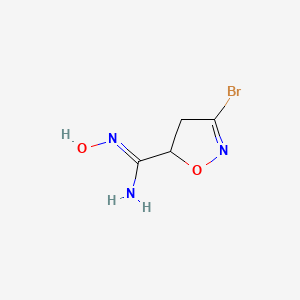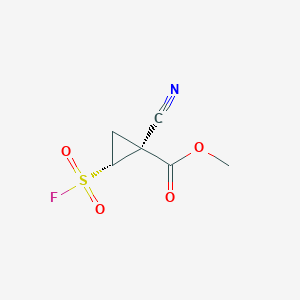![molecular formula C12H13NO2 B6602206 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167264-55-1](/img/structure/B6602206.png)
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure, incorporating both a pyridine ring and a bicyclo[211]hexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes with alkenes or aldehydes. This reaction is often facilitated by photochemical methods, utilizing a strongly oxidizing acridinium organophotocatalyst . The reaction conditions usually include the presence of light and specific solvents to ensure the desired product formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the modular approach towards the synthesis of bicyclo[2.1.1]hexane derivatives suggests that scalable photochemical processes could be employed . These methods would likely involve continuous flow photoreactors to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Utilizing oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents to alter the oxidation state of the compound.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Acridinium organophotocatalysts in the presence of light.
Reduction: Metal catalysts or photoredox catalysis.
Substitution: Various nucleophiles or electrophiles depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. The pyridine ring can engage in π-π interactions, while the bicyclo[2.1.1]hexane moiety provides rigidity and spatial orientation . These interactions can influence various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane derivatives: Known for their high ring strain and reactivity.
Oxabicyclo[2.1.1]hexanes: Similar in structure but contain an oxygen atom, leading to different reactivity and applications.
Properties
IUPAC Name |
1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9/h1-3,6,8,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODLADIHHUPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)


